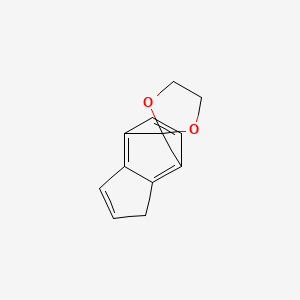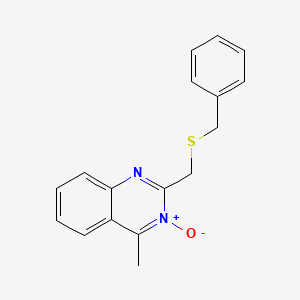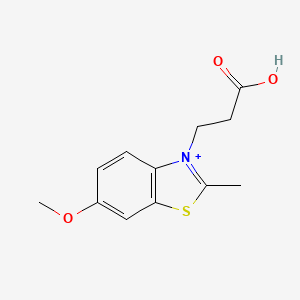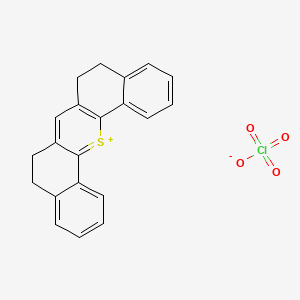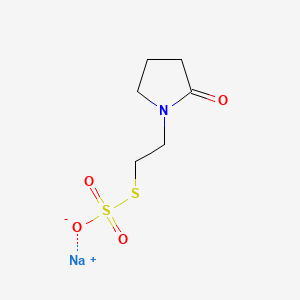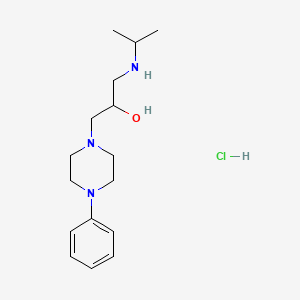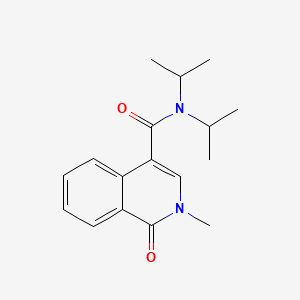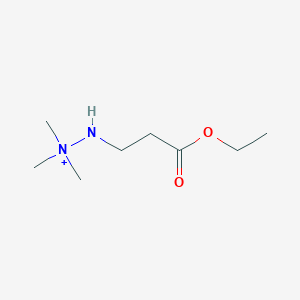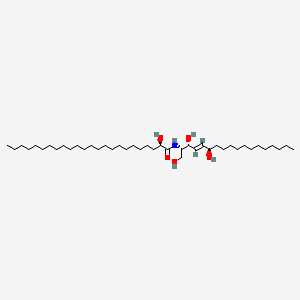
Ceramide 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceramide 7 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining the skin barrier and retaining moisture, making it a popular ingredient in skincare products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ceramide 7 can be synthesized through several methods, including chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form ceramide .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods using yeast or bacterial fermentation. These methods are considered more sustainable and environmentally friendly compared to traditional chemical synthesis. The fermentation process involves genetically engineered microorganisms that produce this compound through metabolic pathways .
Analyse Des Réactions Chimiques
Types of Reactions: Ceramide 7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.
Reduction: Reduction of this compound can lead to the formation of dihydroceramide.
Substitution: this compound can undergo substitution reactions to form different ceramide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Various ceramide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ceramide 7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating skin disorders, such as atopic dermatitis and psoriasis, due to its ability to restore the skin barrier.
Industry: Widely used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties
Mécanisme D'action
Ceramide 7 exerts its effects through several mechanisms:
Cell Membrane Structure: It integrates into the lipid bilayer, maintaining membrane integrity and fluidity.
Cellular Signaling: this compound acts as a second messenger in various signaling pathways, including those involved in cell differentiation, proliferation, and apoptosis.
Molecular Targets: this compound interacts with specific proteins, such as protein phosphatases and kinases, to modulate their activity and influence cellular processes
Comparaison Avec Des Composés Similaires
Ceramide 1: Known for its role in maintaining skin barrier function.
Ceramide 2: Involved in cellular signaling and apoptosis.
Ceramide 3: Important for skin hydration and barrier function
Uniqueness of Ceramide 7: this compound is unique due to its specific fatty acid composition and its significant role in skin barrier function and moisture retention. Its ability to integrate into the lipid bilayer and influence cellular signaling pathways makes it a valuable compound in both scientific research and industrial applications .
Propriétés
Numéro CAS |
873802-45-0 |
|---|---|
Formule moléculaire |
C42H83NO5 |
Poids moléculaire |
682.1 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34-41(47)42(48)43-39(37-44)40(46)36-35-38(45)33-31-29-27-25-14-12-10-8-6-4-2/h35-36,38-41,44-47H,3-34,37H2,1-2H3,(H,43,48)/b36-35+/t38-,39+,40-,41-/m1/s1 |
Clé InChI |
GBGUSZWBYGKEBA-VBYMIUBRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


